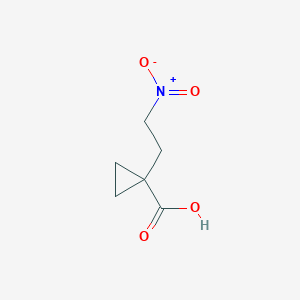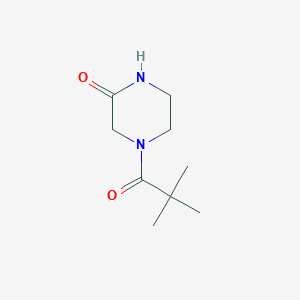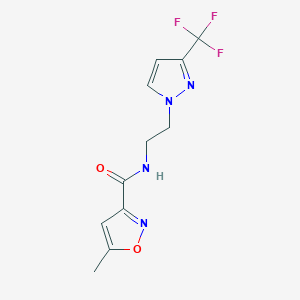
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound often scrutinized in various scientific fields. Its unique molecular structure makes it of interest in organic chemistry, pharmacology, and materials science.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. It binds to biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its isoxazole moiety. Isoxazole derivatives have been synthesized using various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Result of Action
Isoxazole derivatives have been found to have potent to moderate activities against certain cancer cell lines .
准备方法
Synthetic Routes
The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following:
Formation of 3-(trifluoromethyl)-1H-pyrazole: : This is achieved through the reaction of hydrazine with trifluoroacetic acid derivatives.
Synthesis of 5-methylisoxazole-3-carboxylic acid: : This can be synthesized from methyl vinyl ketone and nitrile oxides.
Coupling Reaction: : The pyrazole and isoxazole intermediates are coupled using a suitable coupling agent, often EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.
Industrial Production Methods
Industrial production often employs flow chemistry techniques to ensure high efficiency and yield. Flow reactors allow for precise control over reaction conditions, significantly improving safety and scalability compared to traditional batch reactors.
化学反应分析
Types of Reactions
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions including:
Oxidation: : Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the compound.
Substitution: : Nucleophilic substitution reactions are common, especially at the pyrazole moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon, hydrogen gas.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: : Conversion to more oxidized carboxylic acids or ketones.
Reduction: : Formation of simpler amide derivatives.
Substitution: : Varied products depending on the nucleophile, often leading to new functionalized derivatives.
科学研究应用
Chemistry
In organic synthesis, it serves as a building block for more complex molecules, thanks to its reactive pyrazole and isoxazole groups.
Biology
In biological research, it is explored for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.
Medicine
Its unique structure allows it to bind to specific biological targets, making it a candidate for drug development, especially in the treatment of inflammatory diseases and certain cancers.
Industry
In the material sciences, it is studied for its properties in creating polymers and other advanced materials with specific functionalities.
相似化合物的比较
Similar Compounds
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole: : Without the carboxamide group.
3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Variants with different substituents on the pyrazole ring.
Isoxazole derivatives: : Compounds with similar isoxazole structure but different side chains.
Unique Features
The combination of the pyrazole and isoxazole rings with a trifluoromethyl group and carboxamide makes 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide particularly unique, as it provides a distinctive set of chemical and biological properties not found in similar compounds.
With that covered, what do you want to dive deeper into or discuss next?
属性
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-7-6-8(17-20-7)10(19)15-3-5-18-4-2-9(16-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOLAHIACHTKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B2819683.png)
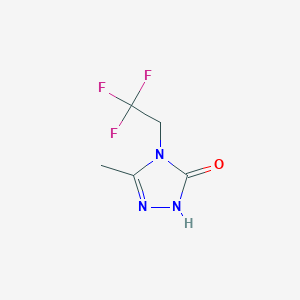
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819686.png)
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)
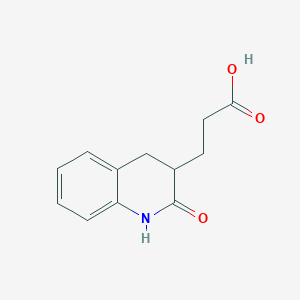
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
